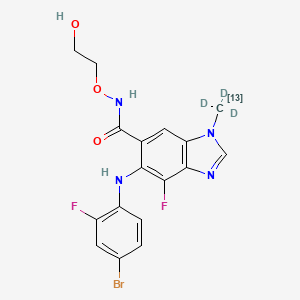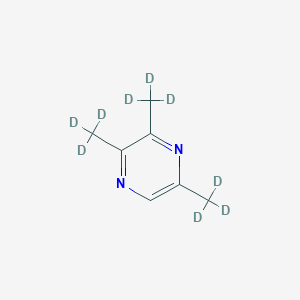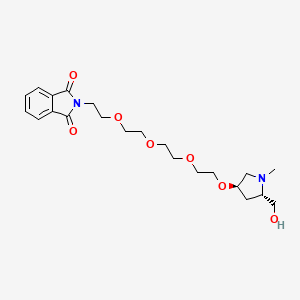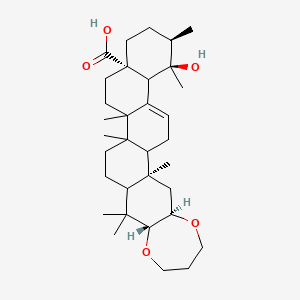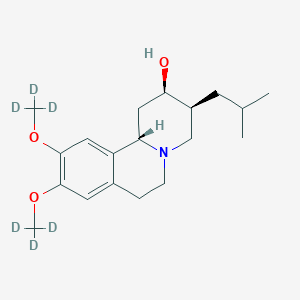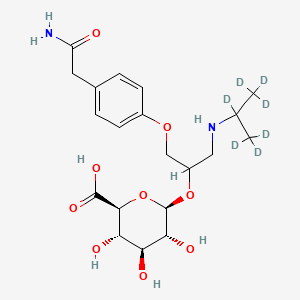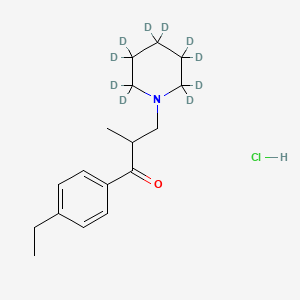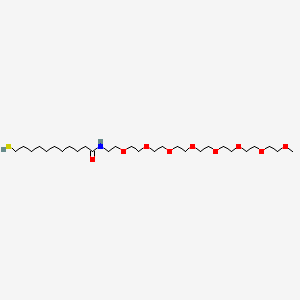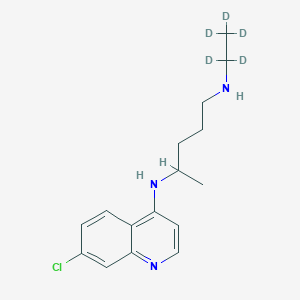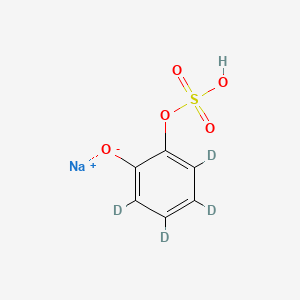
Catechol sulfate-d4 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate de catéchol-d4 (sodium) est une version marquée au deutérium du sulfate de catéchol sodium. Le deutérium, un isotope stable de l'hydrogène, est incorporé dans le composé, ce qui le rend utile comme traceur dans diverses études scientifiques. Ce composé est principalement utilisé dans la recherche pour étudier la pharmacocinétique et les profils métaboliques des médicaments .
Méthodes De Préparation
La synthèse du sulfate de catéchol-d4 (sodium) implique la deutériation du sulfate de catéchol sodium. La deutériation est le processus de remplacement des atomes d'hydrogène par du deutérium. Cela peut être réalisé par différentes méthodes, notamment les réactions d'échange chimique et l'hydrogénation catalytique. Les méthodes de production industrielle du sulfate de catéchol-d4 (sodium) sont similaires à celles utilisées pour les autres composés marqués au deutérium, impliquant l'utilisation de réactifs et de solvants deutérés .
Analyse Des Réactions Chimiques
Le sulfate de catéchol-d4 (sodium) subit plusieurs types de réactions chimiques, notamment:
Oxydation : Le sulfate de catéchol-d4 peut être oxydé pour former des dérivés o-benzoquinone. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir le sulfate de catéchol-d4 en sa forme de catéchol parent. Le borohydrure de sodium est un agent réducteur typique utilisé dans ces réactions.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre.
Applications De Recherche Scientifique
Le sulfate de catéchol-d4 (sodium) a un large éventail d'applications dans la recherche scientifique:
Chimie : Il est utilisé comme traceur pour étudier les mécanismes et les voies de réaction.
Biologie : Le composé aide à comprendre les processus métaboliques et les activités enzymatiques.
Médecine : Il est utilisé dans les études pharmacocinétiques pour suivre la distribution et le métabolisme des médicaments.
Industrie : Le sulfate de catéchol-d4 est utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du sulfate de catéchol-d4 (sodium) implique son interaction avec diverses cibles moléculaires. Les atomes de deutérium dans le composé peuvent affecter la vitesse des réactions chimiques, fournissant des informations sur la cinétique et les mécanismes de réaction. Le composé peut former des complexes stables avec des ions métalliques, qui peuvent catalyser les réactions redox. Ces interactions peuvent conduire à la formation d'intermédiaires réactifs, tels que des radicaux semiquinone et des o-benzoquinones, qui peuvent réagir davantage avec des biomolécules .
Mécanisme D'action
The mechanism of action of catechol sulfate-d4 (sodium) involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. The compound can form stable complexes with metal ions, which can catalyze redox reactions. These interactions can lead to the formation of reactive intermediates, such as semiquinone radicals and o-benzoquinones, which can further react with biomolecules .
Comparaison Avec Des Composés Similaires
Le sulfate de catéchol-d4 (sodium) est unique en raison de son marquage au deutérium, qui le distingue des autres dérivés du catéchol. Des composés similaires incluent:
Sulfate de catéchol sodium : La version non deutérée du sulfate de catéchol-d4.
Catéchols méthylés : Dérivés avec des groupes méthyle attachés au cycle du catéchol.
Catéchols chlorés : Dérivés du catéchol avec des atomes de chlore substitués sur le cycle
Le sulfate de catéchol-d4 (sodium) se distingue par son utilisation dans le traçage et l'étude de la pharmacocinétique des médicaments, fournissant des informations précieuses qui ne sont pas possibles avec des composés non deutérés.
Propriétés
Formule moléculaire |
C6H5NaO5S |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
sodium;2,3,4,5-tetradeuterio-6-sulfooxyphenolate |
InChI |
InChI=1S/C6H6O5S.Na/c7-5-3-1-2-4-6(5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |
Clé InChI |
XWUAVKZDVBQNMO-FOMJDCLLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[O-])OS(=O)(=O)O)[2H])[2H].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)[O-])OS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


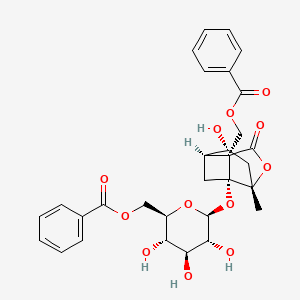
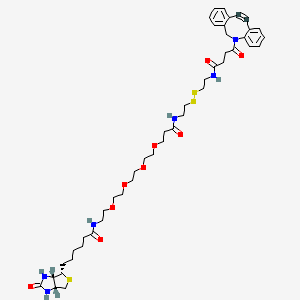
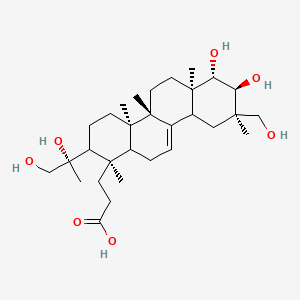
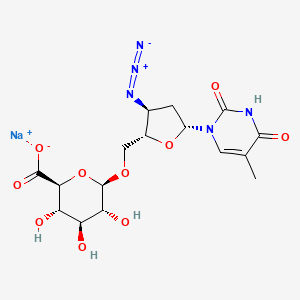
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
